molecular formula C13H14F2O3 B1325938 Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate CAS No. 898753-16-7

Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate

Cat. No.: B1325938
CAS No.: 898753-16-7
M. Wt: 256.24 g/mol
InChI Key: CIWMEDKQZABTAK-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is an organic compound characterized by the presence of a difluorophenyl group attached to an oxovalerate moiety

Scientific Research Applications

Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 2,5-difluorophenyl acetate has been classified as an eye irritant and skin irritant . Its hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302 + P352, P305 + P351 + P338, P332 + P313, and P337 + P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate typically involves the esterification of 2,5-difluorophenylacetic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2,5-difluorophenylacetic acid.

    Reduction: Formation of ethyl 5-(2,5-difluorophenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The ester moiety allows for hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Ethyl 2,5-difluorophenyl acetate
  • 2,5-Difluorophenyl isocyanate
  • 2,5-Difluorophenyl isothiocyanate

Comparison: Ethyl 5-(2,5-difluorophenyl)-5-oxovalerate is unique due to its specific ester and oxovalerate structure, which imparts distinct chemical reactivity and biological activity compared to other difluorophenyl derivatives

Properties

IUPAC Name

ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWMEDKQZABTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645621
Record name Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-16-7
Record name Ethyl 5-(2,5-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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